molecular formula C16H13N3O4 B2802387 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate CAS No. 454202-30-3

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate

Cat. No. B2802387
M. Wt: 311.297
InChI Key: FSMYBBXQZJPKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single crystal X-ray diffraction analysis . The benzotriazinone rings in these compounds are almost perpendicular to the alkylic chain .

Scientific Research Applications

Corrosion Inhibition

Benzotriazoles, including compounds structurally similar to “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate”, have been extensively studied for their corrosion inhibitory effects, particularly on copper and brass in various corrosive environments. These compounds serve as protective agents by forming a complex with the metal surface, thereby reducing oxidation and corrosion rates. The mechanism involves adsorption onto the metal surface, offering a protective layer against corrosive agents (Walker, 1976).

Synthesis of Metal Passivators and Light-sensitive Materials

Derivatives of benzotriazole, through reactions involving compounds such as 5,5′-Methylene-bis(benzotriazole), have been identified as key intermediates in the synthesis of metal passivators and materials sensitive to light. This indicates their potential in applications ranging from metal surface treatment to the development of photosensitive materials, highlighting their versatility and utility in various chemical processes (Gu et al., 2009).

Advanced Oxidation Processes

Compounds with benzotriazole motifs have been explored for their role in advanced oxidation processes, particularly in the degradation of recalcitrant compounds in aqueous media. This application is crucial for environmental remediation and water treatment technologies, where the breakdown of persistent organic pollutants is necessary (Qutob et al., 2022).

Development of Therapeutic Agents

The benzotriazole scaffold is also prominent in medicinal chemistry, where its derivatives have been investigated for a multitude of biological activities. This includes potential therapeutic applications such as anticancer, antimicrobial, and anti-inflammatory agents, underlining the importance of benzotriazole derivatives in drug discovery and development (Kamal et al., 2015).

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-22-12-6-4-5-11(9-12)16(21)23-10-19-15(20)13-7-2-3-8-14(13)17-18-19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMYBBXQZJPKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate

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